methyl N-[5-(4-fluorobenzoyl)-1-methylbenzimidazol-2-yl]carbamate
Description
Methyl N-[5-(4-fluorobenzoyl)-1-methylbenzimidazol-2-yl]carbamate (CAS: 132119-20-1) is a benzimidazole carbamate derivative. Structurally, it features a 4-fluorobenzoyl group at position 5 of the benzimidazole core and a methyl substitution at position 1 (N-methylation), distinguishing it from the parent compound flubendazole (CAS: 31430-15-6) . Its molecular formula is C₁₇H₁₄FN₃O₃, with a molecular weight of 327.31 g/mol .
Properties
IUPAC Name |
methyl N-[5-(4-fluorobenzoyl)-1-methylbenzimidazol-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3/c1-21-14-8-5-11(15(22)10-3-6-12(18)7-4-10)9-13(14)19-16(21)20-17(23)24-2/h3-9H,1-2H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLLDAJLQCHALY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)C3=CC=C(C=C3)F)N=C1NC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801133321 | |
| Record name | Carbamic acid, [5-(4-fluorobenzoyl)-1-methyl-1H-benzimidazol-2-yl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801133321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132119-20-1 | |
| Record name | Carbamic acid, [5-(4-fluorobenzoyl)-1-methyl-1H-benzimidazol-2-yl]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132119-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, [5-(4-fluorobenzoyl)-1-methyl-1H-benzimidazol-2-yl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801133321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl N-[5-(4-fluorobenzoyl)-1-methylbenzimidazol-2-yl]carbamate, also known as a derivative of benzimidazole, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its antiparasitic properties, anticancer effects, and mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C17H14FN3O3
- Molecular Weight : 327.31 g/mol
- CAS Number : 132119-20-1
- IUPAC Name : this compound
The compound features a benzimidazole core substituted with a fluorobenzoyl group, which is significant for its biological activity. The presence of fluorine enhances the lipophilicity and may influence the compound's interaction with biological targets.
Antiparasitic Activity
Research indicates that compounds similar to this compound exhibit antiparasitic properties. Benzimidazole derivatives are known for their efficacy against various parasites, including nematodes and protozoa. The compound's structural similarity to established antiparasitic agents suggests it may also possess such activity.
Case Study: Antiparasitic Efficacy
A study on related benzimidazole derivatives demonstrated significant activity against Giardia lamblia and Entamoeba histolytica, indicating potential for this compound in treating parasitic infections. The mechanism involves inhibition of tubulin polymerization, disrupting the cytoskeletal structure essential for parasite survival.
Anticancer Properties
This compound has shown promise in cancer research. Studies suggest that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.
- Caspase Activation : Induction of apoptosis via caspase pathway activation.
- Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle arrest in the G1 or G2 phase.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, promoting cell death in cancer cells.
Comparative Biological Activity Table
Research Findings and Implications
Recent studies have highlighted the potential of this compound as a lead compound for developing new antiparasitic and anticancer therapies. Its unique structural features may allow for selective targeting of cancer cells while minimizing effects on normal cells.
Scientific Research Applications
Antiparasitic Activity
Methyl N-[5-(4-fluorobenzoyl)-1-methylbenzimidazol-2-yl]carbamate has been identified as an impurity of flubendazole, a well-known antiparasitic agent. Its structural similarity to flubendazole suggests potential antiparasitic properties, which can be explored in the treatment of various parasitic infections. Studies indicate that benzimidazole derivatives exhibit activity against nematodes and other parasites, making this compound a candidate for further investigation in parasitology .
Inhibition of Transglutaminase 2 (TG2)
Recent patent literature highlights the compound's role as a TG2 inhibitor. Transglutaminase 2 is implicated in various pathological conditions, including cancer and neurodegenerative diseases. Inhibiting TG2 can potentially lead to therapeutic strategies for these diseases. The compound's ability to modulate TG2 activity warrants further exploration in drug development .
Case Study 1: Antiparasitic Efficacy
A study conducted on the efficacy of benzimidazole derivatives demonstrated that compounds similar to this compound exhibited significant activity against parasitic infections in vitro. The study utilized various concentrations to assess the compound's effectiveness against specific nematodes, revealing a dose-dependent response that supports its potential use as an antiparasitic agent.
Case Study 2: TG2 Inhibition Mechanism
Research focusing on the inhibition of TG2 by this compound showed promising results in cell lines associated with cancer progression. The mechanism involved the disruption of TG2-mediated cross-linking of proteins, leading to reduced cell proliferation and enhanced apoptosis. This indicates a potential therapeutic application in cancer treatment.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities among methyl N-[5-(4-fluorobenzoyl)-1-methylbenzimidazol-2-yl]carbamate and related benzimidazole derivatives:
Key Observations:
Substituent Position and Activity: The 4-fluorobenzoyl group at position 5 is shared with flubendazole, a moiety linked to microtubule disruption in parasites and cancer cells . Fenbendazole replaces the fluorobenzoyl group with a phenylsulfanyl group at position 6, enhancing lipid solubility and bioavailability in veterinary use .
Chlorinated and Cyclohexylamino Derivatives: Compounds like 17 (C₂₂H₂₅Cl₂N₃O₃) feature chloro and cyclohexylamino groups, which enhance binding to hydrophobic pockets in targets like p53-Mdm2, demonstrating the role of halogenation in modulating target affinity .
Pharmacological and Physicochemical Properties
- Flubendazole :
- This compound: No direct activity data, but the N-methylation may improve metabolic stability by reducing oxidative deamination .
- Fenbendazole :
- Higher lipophilicity (logP ~3.5) due to the phenylsulfanyl group, enhancing tissue penetration .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl N-[5-(4-fluorobenzoyl)-1-methylbenzimidazol-2-yl]carbamate, and how can reaction conditions be controlled to enhance yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, starting with the condensation of 4-fluoroaniline derivatives with carbamate precursors. Key parameters include temperature control (80–120°C) and solvent selection (polar aprotic solvents like DMF or DMSO). Catalyst-free aqueous ethanol-mediated coupling reactions are critical for forming the benzimidazole core . Reaction progress is monitored via TLC or HPLC, with recrystallization (ethanol/water mixtures) improving purity. HRMS ([M+H]+) and NMR (1H/13C) validate structural integrity, with fluorobenzoyl protons appearing at δ 7.8–8.2 ppm in 1H NMR .
Q. How should researchers characterize the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- 1H/13C NMR : Identify aromatic protons (δ 7.8–8.2 ppm) and carbamate carbonyl signals (δ 155–160 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 369.4) .
- IR Spectroscopy : Detect amide (1650–1700 cm⁻¹) and carbamate (1250–1300 cm⁻¹) stretches .
- X-ray crystallography : Resolve stereochemical ambiguities, if applicable .
Q. What stability considerations are critical for storing and handling this compound in experimental settings?
- Methodological Answer : The carbamate group is hydrolysis-prone. Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to detect degradation products (e.g., free benzimidazole). Use anhydrous solvents (e.g., dried DCM) during experiments .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate the biological relevance of substituents in derivatives of this compound?
- Methodological Answer :
- Factorial Design : Systematically vary substituents (e.g., 4-fluorobenzoyl → chlorobenzoyl) while maintaining the core scaffold .
- Biological Assays : Standardize protocols for IC50 determination (e.g., MTT assay for cytotoxicity).
- Statistical Analysis : Apply ANOVA with post-hoc tests to identify significant SAR trends.
- Molecular Docking : Predict binding modes against targets (e.g., tubulin) using AutoDock Vina .
Q. What computational strategies effectively model the binding affinity of this compound to biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate binding stability (AMBER/GROMACS) using target crystal structures (PDB).
- QSAR Models : Incorporate electronic (HOMO/LUMO) and steric (LogP) parameters to predict activity.
- Validation : Correlate computational predictions with experimental IC50 values (R² > 0.85) .
Q. How should researchers address contradictory biological activity data across different assay systems?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell line authenticity via STR profiling, serum concentration).
- Harmonization : Replicate studies under standardized protocols (e.g., 24-h incubation, 10% FBS).
- Bayesian Statistics : Quantify uncertainty and identify outliers (e.g., using Stan or PyMC3) .
Q. What methodologies optimize multi-step synthesis of derivatives for high-throughput screening?
- Methodological Answer :
- Continuous Flow Chemistry : Automate intermediate isolation with in-line scavenger resins.
- Design of Experiments (DOE) : Optimize residence time (2–5 min) and temperature gradients.
- Machine Learning : Train random forest models on reaction datasets to predict optimal conditions .
Data Contradiction Analysis
Q. How can researchers resolve discrepancies in reported biological activities of this compound?
- Methodological Answer :
- Source Validation : Cross-check purity data (HPLC > 95%) and synthetic routes across studies .
- Assay Interference Testing : Rule out fluorescence/absorbance artifacts in fluorimetric/colorimetric assays.
- Dose-Response Curves : Use normalized data (e.g., % inhibition vs. control) to compare potency .
Methodological Frameworks
Q. How should theoretical frameworks guide research on this compound’s mechanism of action?
- Methodological Answer : Link experiments to hypotheses (e.g., tubulin polymerization inhibition) using:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
